5-(4-tert-butylphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(4-TERT-BUTYLPHENYL)-1,3-DIMETHYL-6-(PYRIDIN-2-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyridine ring, a pyrrolopyrimidine core, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-TERT-BUTYLPHENYL)-1,3-DIMETHYL-6-(PYRIDIN-2-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps. One common synthetic route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Final Reaction: The intermediate is then reacted with sodium and ammonium chloride in ethanol solution to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-(4-TERT-BUTYLPHENYL)-1,3-DIMETHYL-6-(PYRIDIN-2-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and other peroxy acids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like TMSCN for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
5-(4-TERT-BUTYLPHENYL)-1,3-DIMETHYL-6-(PYRIDIN-2-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-1,3-DIMETHYL-6-(PYRIDIN-2-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar pyrimidine core structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A derivative with additional triazole rings.
1,3,4-Oxadiazole–pyridine hybrids: Compounds with similar pyridine and oxadiazole structures.
Uniqueness
5-(4-TERT-BUTYLPHENYL)-1,3-DIMETHYL-6-(PYRIDIN-2-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to inhibit CDK2 and its use in the synthesis of complex molecules make it a valuable compound for scientific research.
Properties
Molecular Formula |
C23H24N4O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-1,3-dimethyl-6-pyridin-2-ylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H24N4O2/c1-23(2,3)16-11-9-15(10-12-16)20-19-17(25(4)22(29)26(5)21(19)28)14-27(20)18-8-6-7-13-24-18/h6-14H,1-5H3 |
InChI Key |
NRBAIYRWNGMKRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C(=CN2C4=CC=CC=N4)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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